molecular formula C11H20O2 B2659767 2-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane CAS No. 2411252-63-4

2-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane

Cat. No.: B2659767
CAS No.: 2411252-63-4
M. Wt: 184.279
InChI Key: JLFVXYKUXYSLAE-UHFFFAOYSA-N
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Description

2-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane is a synthetic organic compound featuring the bicyclo[2.2.1]heptane (norbornane) skeleton, a structure renowned in medicinal and materials chemistry for its rigid, three-dimensional framework. This specific derivative is functionalized with a 2,2-dimethoxyethyl side chain, which can enhance solubility and provide a handle for further chemical modifications. Compounds based on the bicyclo[2.2.1]heptane structure have demonstrated significant value in scientific research. They have been identified as key scaffolds in the development of neuroprotective agents, showing promise for the treatment of conditions such as traumatic brain injury, cerebral ischemia, and chronic neurodegenerative diseases including Alzheimer's and Parkinson's . Furthermore, this structural class is prominent in drug discovery, exemplified by its role as a core component in potent and selective CXCR2 chemokine receptor antagonists. Such antagonists have shown good anti-cancer metastatic effects in studies against pancreatic cancer cell lines, highlighting their potential in oncology research . The bicyclo[2.2.1]heptane system is also a versatile building block in organic synthesis. It can be produced through classic Diels-Alder reactions between cyclopentadiene and various olefins, followed by steps such as isomerization and hydrogenation . Researchers utilize this and related structures for developing advanced materials, including high-performance fuels and lubricants, due to the unique thermochemical properties of strained hydrocarbon systems . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2,2-dimethoxyethyl)bicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-12-11(13-2)7-10-6-8-3-4-9(10)5-8/h8-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFVXYKUXYSLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1CC2CCC1C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with 2,2-dimethoxyethyl reagents under controlled conditions. One common method involves the use of a Grignard reagent, where the bicyclo[2.2.1]heptane derivative is reacted with 2,2-dimethoxyethyl magnesium bromide in an anhydrous solvent such as diethyl ether .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality, and purification steps such as distillation or chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: N

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of 2-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane with related bicyclo[2.2.1]heptane derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
This compound C₁₁H₂₀O₂ 200.28 (estimated) 2-(2,2-Dimethoxyethyl) group High polarity due to ether groups; likely improved solubility in polar solvents
2-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane C₁₁H₂₀O 168.28 Methoxy, three methyl groups Lower polarity; higher lipophilicity
2-Methoxy-endo-bicyclo[2.2.1]heptane C₈H₁₄O 126.20 Endo-methoxy group Compact structure; used in photoelectron studies
2,2′-Bis(bicyclo[2.2.1]heptane) (BBH) C₁₄H₂₂ 190.33 Two fused bicycloheptane units High strain energy; oxidative genotoxicity
(Z)-2-(1-Methoxyethylidene)-bicyclo[2.2.1]heptane C₁₀H₁₄O 150.22 Methoxyethylidene group Conjugated system; potential for asymmetric synthesis

Key Observations :

  • The dimethoxyethyl substituent in the target compound increases molecular weight and polarity compared to simpler methoxy or methyl derivatives (e.g., 2-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane) .
  • BBH, a dimeric bicycloheptane, exhibits high strain energy and oxidative toxicity due to its ability to generate reactive oxygen species (ROS) in bacterial cells .

Q & A

Q. What are the key synthetic strategies for introducing substituents like the dimethoxyethyl group onto bicyclo[2.2.1]heptane frameworks?

Substitution reactions using halogenated precursors (e.g., bromomethyl derivatives) are common. For example, 2-(Bromomethyl)bicyclo[2.2.1]heptane reacts with nucleophiles like alkoxides in polar aprotic solvents to form ethers. The dimethoxyethyl group could be introduced via a two-step process: (1) nucleophilic substitution of bromine with a hydroxyethyl intermediate, followed by (2) methylation of the hydroxyl groups using methylating agents like methyl iodide . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side reactions such as elimination.

Q. How is structural characterization of bicyclo[2.2.1]heptane derivatives with ether substituents performed?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., methoxy protons at ~3.3 ppm) and confirm stereochemistry. For example, exo vs. endo configurations can be distinguished via coupling constants in bicyclic systems .
  • HRMS : High-resolution mass spectrometry verifies molecular formulas.
  • IR Spectroscopy : Ether C-O stretching vibrations (~1100 cm1^{-1}) confirm functional groups .

Q. What factors influence the reactivity of bicyclo[2.2.1]heptane derivatives in substitution reactions?

The leaving group (e.g., Br vs. Cl) and steric effects of the bicyclic framework are critical. Bromine in 2-(Bromomethyl)bicyclo[2.2.1]heptane is more reactive than chloro analogs due to its weaker bond strength, enabling faster substitution with nucleophiles like methoxide ions. Steric hindrance from the bicyclic structure may slow reactions compared to linear analogs .

Advanced Questions

Q. How can regioselectivity be controlled during the synthesis of dimethoxyethyl-substituted bicyclo[2.2.1]heptane derivatives?

Regioselectivity depends on the electronic and steric environment of the bicyclic framework. Computational tools like DFT can predict reactive sites. For example, exo-substituted derivatives (e.g., 2-exo-bromo analogs) often exhibit higher reactivity due to reduced steric hindrance compared to endo isomers. Directed functionalization using protecting groups or catalysts (e.g., BF3_3·Et2_2O for ether formation) can enhance selectivity .

Q. What computational methods are used to predict the stability and electronic properties of dimethoxyethyl-substituted bicyclo[2.2.1]heptane derivatives?

Density Functional Theory (DFT) calculates heats of formation (HOF), bond dissociation energies, and frontier molecular orbitals. For high-energy materials, HOF and detonation velocity (D) are modeled using programs like Gaussian. Substituents like dimethoxyethyl may stabilize the bicyclic core by electron donation, reducing sensitivity to impact .

Q. How do contradictions in reported reactivity data for bicyclo[2.2.1]heptane derivatives arise, and how can they be resolved?

Discrepancies often stem from variations in reaction conditions (e.g., solvent, temperature) or stereochemical differences. For example, conflicting substitution rates for bromo vs. iodo derivatives may reflect solvent polarity effects (aprotic vs. protic). Systematic kinetic studies under controlled conditions, coupled with computational validation, can reconcile contradictions .

Q. What are the potential biological applications of dimethoxyethyl-substituted bicyclo[2.2.1]heptane derivatives?

While direct evidence is limited, structurally similar compounds (e.g., methyl carboxylate derivatives) show promise as bioactive scaffolds. The dimethoxyethyl group could enhance solubility for drug delivery or serve as a ligand in enzyme inhibition studies. Cytotoxicity assays and molecular docking simulations are recommended to explore interactions with biological targets .

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